5-Bromo-7-methoxy-1-methyl-1H-indazole
Description
Evolution of Indazole Chemistry in Modern Organic Synthesis
The synthesis of indazole and its derivatives has evolved significantly since its discovery. Early methods often involved harsh conditions and offered limited control over regioselectivity. However, modern organic synthesis has introduced a host of sophisticated and efficient methodologies. The development of transition-metal-catalyzed reactions, particularly those involving palladium, has revolutionized the construction of the indazole nucleus. nih.gov These methods often allow for the formation of the indazole ring with high yields and excellent functional group tolerance.
Furthermore, techniques such as C-H activation and annulation sequences have provided novel and more direct routes to functionalized indazoles. nih.gov Researchers have also explored metal-free synthetic pathways, offering more environmentally benign alternatives. nih.gov This continuous innovation in synthetic strategies has made a vast array of indazole derivatives more accessible for biological screening and drug development programs.
Prevalence and Diverse Roles of Indazole Derivatives in Chemical Biology
While the indazole scaffold is a rare feature in naturally occurring compounds, its synthetic derivatives have proven to be a rich source of biologically active molecules. uni.lu The unique electronic and structural properties of the indazole ring allow it to interact with a wide range of biological targets, including enzymes and receptors.
Indazole derivatives have been investigated for a wide spectrum of pharmacological activities, including:
Anticancer: Many indazole-containing compounds have shown potent anti-tumor activity. nih.gov They often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and proliferation. nih.gov
Anti-inflammatory: Certain indazole derivatives have demonstrated significant anti-inflammatory properties. nih.gov
Antimicrobial: The indazole scaffold has been incorporated into molecules with activity against various bacteria and fungi.
Neuroprotective: Research has suggested the potential of some indazole derivatives in treating neurological disorders.
The versatility of the indazole core is highlighted by the number of FDA-approved drugs that feature this heterocycle, such as Axitinib, a kinase inhibitor used in cancer therapy, and Granisetron, an antiemetic.
Contextualizing 5-Bromo-7-methoxy-1-methyl-1H-indazole within the Indazole Family
Within the extensive family of indazole derivatives, this compound stands out as a key building block in the synthesis of more complex and pharmacologically active compounds. Its chemical structure is characterized by specific substitutions on the indazole ring that provide strategic handles for further chemical modification.
The bromine atom at the 5-position is a particularly useful feature. It serves as a versatile anchor for introducing a wide array of functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic and targeted alteration of the molecule's structure to optimize its interaction with biological targets. The methyl group at the 1-position and the methoxy (B1213986) group at the 7-position also influence the compound's electronic properties and steric profile, which can be crucial for its subsequent reactivity and biological activity.
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of novel compounds, particularly in the field of oncology. Its structure provides a robust platform for the creation of libraries of new molecules that can be screened for their potential to inhibit cancer cell growth.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9BrN2O | uni.lu |
| Molecular Weight | 241.09 g/mol | uni.lu |
| CAS Number | 951884-93-6 | uni.lu |
| Appearance | White to off-white powder |
This data is compiled from publicly available chemical databases.
Overview of Principal Academic Research Directions for Indazole Derivatives
The vibrant research landscape surrounding indazole derivatives is focused on several key areas. A major thrust of current research is the design and synthesis of novel indazole-containing molecules as potent and selective inhibitors of protein kinases. nih.gov Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors with high selectivity is a critical goal to minimize off-target effects and improve the safety profile of potential drugs.
Furthermore, researchers are exploring the potential of indazole derivatives in a variety of other therapeutic areas, including infectious diseases, inflammatory disorders, and neurological conditions. This involves the synthesis of new derivatives and their evaluation in a range of biological assays to identify promising lead compounds. The ongoing development of new synthetic methodologies continues to expand the accessible chemical space of indazole derivatives, providing a continuous stream of novel compounds for biological investigation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-9-6(5-11-12)3-7(10)4-8(9)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJSIRLUPBZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)Br)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 7 Methoxy 1 Methyl 1h Indazole
Strategic Approaches for Indazole Ring System Construction
The formation of the bicyclic indazole ring is the foundational step in the synthesis of 5-Bromo-7-methoxy-1-methyl-1H-indazole. Various methods have been developed for constructing the indazole core, often involving the cyclization of appropriately substituted benzene (B151609) precursors. nih.govthieme-connect.de
The alkylation of an NH-free indazole typically yields a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. acs.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-form. nih.gov However, kinetic and thermodynamic control of the alkylation reaction can be manipulated to favor one isomer over the other.
Key strategies for achieving high N1-regioselectivity include the careful selection of the base, solvent, and alkylating agent. Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a closely related precursor, have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides high N1-selectivity. researchgate.net This is attributed to the coordination of the sodium cation between the N2-nitrogen and a nearby oxygen atom on a substituent, sterically hindering attack at the N2 position. researchgate.netnih.gov
Another highly effective method involves the use of cesium carbonate (Cs₂CO₃) in dioxane. nih.gov Density Functional Theory (DFT) calculations suggest that a chelation mechanism, where the cesium ion coordinates with the indazole system, is responsible for producing the N1-substituted products. researchgate.net The choice of solvent has a dramatic impact on reaction yields, as demonstrated in the synthesis of N1-substituted indazoles.
Table 1: Effect of Solvent on N1-Alkylation Yield
This table illustrates the impact of different solvents on the isolated yield of the N1-substituted product (P1) from the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with a tosylate electrophile and cesium carbonate.
| Entry | Solvent | P1 (Isolated Yield, %) |
| 1 | DMF | 60 |
| 2 | DMSO | 54 |
| 3 | NMP | 42 |
| 4 | Chlorobenzene | 66 |
| 5 | Toluene | 56 |
| 6 | Dioxane | 96 |
| Source: nih.gov |
These findings underscore that dioxane is a superior solvent for achieving high yields in N1-alkylation reactions under these conditions. nih.gov
The introduction of a bromine atom at a specific position on the indazole ring is a critical step. This can be achieved either by starting with a pre-brominated precursor or by direct bromination of the indazole ring.
One common pathway involves the cyclization of a substituted aniline (B41778). For instance, 5-bromo-1H-indazole can be synthesized in high yield (94%) from 4-bromo-2-methylaniline (B145978) through a sequence involving acetylation, diazotization with isoamyl nitrite (B80452), and subsequent cyclization. A similar strategy can be applied to synthesize the 5-bromo-7-methoxy-1H-indazole precursor, likely starting from a suitably substituted aniline such as 4-bromo-2-methyl-6-methoxyaniline.
Alternatively, direct regioselective bromination of the indazole core can be employed. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in the presence of a strong acid like sulfuric acid (H₂SO₄). semanticscholar.org The reaction conditions, including the stoichiometry of NBS and the acid concentration, must be carefully optimized to achieve the desired monobrominated product and avoid the formation of di-brominated or other byproducts. nih.govsemanticscholar.org For example, the bromination of 2-amino-4-chloro-benzonitrile was optimized by using 1.07 equivalents of NBS in 10 equivalents of 96% H₂SO₄ at 25 °C, which furnished the desired product in over 93% purity. semanticscholar.org
Specific Synthetic Pathways to this compound
A plausible synthetic route to the target compound begins with the construction of the 5-bromo-7-methoxy-1H-indazole core, followed by regioselective methylation at the N1 position.
Step 1: Synthesis of 5-Bromo-7-methoxy-1H-indazole
A likely pathway starts with 2-methyl-6-methoxyaniline. This precursor undergoes bromination, likely at the para-position to the amino group due to its strong activating effect, to yield 4-bromo-2-methyl-6-methoxyaniline. This intermediate is then subjected to a diazotization reaction followed by intramolecular cyclization to form the indazole ring. The mechanism involves the formation of a diazonium salt from the aniline, which then cyclizes through an intramolecular electrophilic substitution or a related pathway to yield 5-bromo-7-methoxy-1H-indazole. A similar cyclization process is used to prepare 7-bromo-5-methoxy-1H-indazole from 2-bromo-4-methoxy-6-methyl aniline hydrobromide using sodium nitrite in hydrochloric acid. guidechem.com
Reaction Scheme 1: Proposed Synthesis of the Indazole Precursor 2-methyl-6-methoxyaniline → (Bromination) → 4-bromo-2-methyl-6-methoxyaniline → (Diazotization/Cyclization) → 5-bromo-7-methoxy-1H-indazole
Step 2: N1-Methylation
With the precursor in hand, the final step is the regioselective methylation at the N1 position. Based on optimized procedures for related structures, this transformation can be effectively achieved using an appropriate methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base and solvent system known to favor N1 substitution. researchgate.netnih.gov
Reaction Scheme 2: N1-Methylation of the Indazole Precursor 5-bromo-7-methoxy-1H-indazole + CH₃I → (Base, Solvent) → this compound
The mechanism for N1-alkylation in the presence of cesium carbonate in dioxane is proposed to proceed via a chelation-controlled pathway. The indazole is first deprotonated by the base. The large cesium cation then coordinates between the N2 nitrogen and the methoxy (B1213986) group at the C7 position, sterically blocking the N2 position and directing the incoming methyl electrophile to the N1 nitrogen. researchgate.netnih.gov
Optimizing reaction conditions is crucial for maximizing yield and purity. For the bromination step, factors such as the choice of brominating agent (e.g., NBS vs. Br₂), solvent, and temperature must be fine-tuned. In similar syntheses, using 1.07 equivalents of NBS in concentrated H₂SO₄ at room temperature for 18 hours proved optimal, preventing over-bromination. semanticscholar.org
For the N1-methylation step, the choice of base and solvent is paramount for achieving high regioselectivity and yield. As shown in Table 1, the reaction of a bromo-indazole precursor with a tosylate electrophile and cesium carbonate in dioxane at 90 °C for 2 hours resulted in a 96% isolated yield of the N1-alkylated product. nih.gov These conditions represent a highly optimized system for achieving the desired N1-methylation.
Following the synthesis, purification is necessary to isolate the target compound from unreacted starting materials, reagents, and byproducts. Common techniques employed in the purification of indazole derivatives include:
Aqueous Workup: The reaction mixture is often first treated with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. guidechem.com
Filtration: In cases where the product precipitates from the reaction mixture, it can be collected by filtration. Sometimes, the crude mixture is passed through a pad of a filtering agent like Celite to remove solid impurities.
Column Chromatography: This is the most powerful technique for separating the desired product from isomers and other organic impurities. Silica gel is the standard stationary phase, and a gradient of solvents, typically a mixture of a nonpolar solvent (like heptane (B126788) or hexanes) and a more polar solvent (like ethyl acetate), is used as the mobile phase. nih.gov
Recrystallization: If a solid product of sufficient purity is obtained, recrystallization from a suitable solvent or solvent system can be used to achieve high purity. researchgate.net
The final purified product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). guidechem.comnih.govmdpi.com
Derivatization and Functionalization of this compound
The functionalization of this compound primarily revolves around the reactivity of its three key substituents. The C5-bromo atom is the most versatile handle for derivatization, serving as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The C7-methoxy and N1-methyl groups, while more stable, can also be modified under specific conditions to further diversify the molecular architecture.
The bromine atom at the C5 position is a key site for introducing structural diversity. While direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, the indazole ring system itself does not sufficiently lower the electron density to facilitate this reaction under standard conditions. libretexts.orgopenstax.org For SNAr to proceed, the nucleophile must attack the electron-deficient aryl halide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex before the halide is eliminated. openstax.org
A more viable non-catalytic substitution method involves a metal-halogen exchange reaction. Treatment of the bromoindazole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate a highly reactive 5-indazolyl-lithium species. This intermediate can then be quenched with a wide array of electrophiles to install new functional groups at the C5-position. This two-step sequence of lithiation followed by electrophilic quench is a powerful strategy for functionalizing positions that are not amenable to other reaction types. researchgate.netnih.gov
Table 1: Potential Electrophiles for Reaction with 5-Lithio-7-methoxy-1-methyl-1H-indazole This table is illustrative and based on general reactivity principles of organolithium reagents.
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide | Alkyl Group |
| Disulfides | Dimethyl disulfide | Thioether |
| Isocyanates | Phenyl isocyanate | Amide |
| Borates | Trimethyl borate | Boronic Ester |
The C5-bromo substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for creating C(sp²)-C(sp²) bonds. nih.gov For substrates like 5-bromoindazoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.net For instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been identified as a particularly effective catalyst for the Suzuki coupling of 5-bromoindazoles. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindazole Derivatives
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 95 | nih.gov |
| PdCl₂(PPh₃)₂ (10) | PPh₃ | Cs₂CO₃ | DMF | Reflux | Moderate-Good | nih.gov |
| Pd(OAc)₂ (4) | None | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 80 | Good | mdpi.com |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 85-95 | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. wikipedia.org For 5-bromoindazoles, this reaction provides a direct route to 5-aminoindazole (B92378) derivatives. The success of the reaction is highly dependent on the choice of palladium catalyst and, critically, the phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. beilstein-journals.orgorganic-chemistry.org Sterically hindered biarylphosphine ligands such as X-Phos are often effective for these transformations. beilstein-journals.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | X-Phos | KOt-Bu | Toluene | 100 | High | beilstein-journals.org |
| Pd₂(dba)₃ (1) | BINAP | NaOt-Bu | Toluene | 100 | Good | beilstein-journals.org |
| Pd(OAc)₂ (1-2) | RuPhos | LiHMDS | Toluene | RT-110 | Good-Excellent | libretexts.org |
| (IPr)Pd(acac)Cl | IPr (NHC) | NaOt-Bu | Dioxane | 100 | 90-99 | organic-chemistry.org |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This copper-co-catalyzed, palladium-mediated reaction is the most common method for synthesizing arylalkynes. organic-chemistry.orglibretexts.org Applying this reaction to this compound would install an alkyne moiety at the C5-position, a versatile functional group that can undergo further transformations such as cycloadditions or reductions. The reaction is typically carried out under mild, anaerobic conditions using an amine base. organic-chemistry.org
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | Good-Excellent | organic-chemistry.orglibretexts.org |
| Pd(PPh₃)₄ (2) | CuI (1) | i-Pr₂NH | DMF | 80 | High | researchgate.net |
| PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | Good | nih.gov |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgmdpi.com This reaction would allow for the introduction of vinyl groups at the C5-position of the indazole ring. The reaction typically employs a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand, and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org The regioselectivity of the addition to the alkene is a key consideration, with arylation generally favored at the less substituted carbon of the double bond. thieme-connect.de
Table 5: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Good | thieme-connect.de |
| PdCl₂ (cat.) | None | K₂CO₃ | DMF | 120 | Good | wikipedia.org |
| Pd(OAc)₂ (1) | PPh₃ | NaOAc | DMF | 140 | High | organic-chemistry.org |
While the C5-bromo position is the primary site for derivatization, the methoxy and methyl groups also offer avenues for chemical modification, albeit through more forcing conditions.
The C7-methoxy group, an aryl methyl ether, can be cleaved to reveal the corresponding 7-hydroxyindazole. This O-demethylation is a common transformation in organic synthesis and is typically achieved using strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). nih.govorganic-chemistry.org The choice of reagent is critical to avoid undesired side reactions on the sensitive indazole core. For example, boron tribromide is highly effective for cleaving aryl methyl ethers at low temperatures. organic-chemistry.org
The N1-methyl group is generally stable and its removal (N-demethylation) is synthetically challenging. Direct functionalization of the methyl group itself is not a common strategy. Regioselective N-alkylation of indazoles can be difficult, often resulting in mixtures of N1 and N2 isomers, highlighting the importance of synthetic routes that install the methyl group early with high selectivity. nih.govrsc.org While methods for N-dealkylation of some heterocyclic systems exist, they often require harsh conditions that may not be compatible with the other functional groups present on the molecule.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 7 Methoxy 1 Methyl 1h Indazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a detailed structural map of 5-Bromo-7-methoxy-1-methyl-1H-indazole can be constructed.
While specific experimental ¹H NMR data for this compound is not widely published, the expected proton signals can be predicted based on the analysis of its isomers, such as 7-bromo-5-methoxy-1H-indazole. nih.gov The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl group protons.
The aromatic region would likely display two doublets for the protons at positions 4 and 6 of the indazole ring. The proton at C4 would appear as a doublet, influenced by the adjacent proton at C6. Similarly, the proton at C6 would also be a doublet. The proton at C3 of the pyrazole (B372694) ring is expected to appear as a singlet. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-methyl group (-NCH₃) protons would also produce a distinct singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.0 | Singlet |
| H-4 | ~7.2 | Doublet |
| H-6 | ~7.0 | Doublet |
| -OCH₃ | ~3.9 | Singlet |
| -NCH₃ | ~4.1 | Singlet |
Note: The chemical shifts are estimates based on general indazole spectra and data from related isomers. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of these carbons are influenced by their local electronic environment. Aromatic carbons typically resonate between 110 and 160 ppm. The carbon of the methoxy group is expected around 55-60 ppm, and the N-methyl carbon would have a characteristic shift as well. researchgate.netnih.gov
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. ustc.edu.cncolumbia.edu
HSQC: This experiment correlates directly bonded proton and carbon atoms. azom.com It would be used to definitively link the proton signals for H-3, H-4, H-6, the methoxy, and N-methyl groups to their corresponding carbon atoms. columbia.edu
HMBC: This technique reveals correlations between protons and carbons that are two or three bonds apart. azom.com For instance, the N-methyl protons would show a correlation to the C-7a and C-1a carbons, confirming the position of the methyl group at N-1. The methoxy protons would show a correlation to C-7, confirming its position. These long-range correlations are critical for assembling the complete molecular structure and differentiating between possible isomers. columbia.edu
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is on either N1 or N2 of the pyrazole ring. researchgate.netnih.gov However, in this compound, the presence of the methyl group on the N-1 nitrogen atom precludes the possibility of the common annular tautomerism. nih.govresearchgate.net This methylation fixes the structure in the 1H-indazole form. Isomerism in this context would primarily relate to positional isomers, where the bromo, methoxy, and methyl groups are at different positions on the indazole scaffold. The specific substitution pattern of the title compound can be unequivocally confirmed through the long-range correlations observed in an HMBC spectrum.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis of this compound.
ESI-MS: This soft ionization technique is ideal for determining the accurate mass of the molecular ion, typically observed as a protonated molecule [M+H]⁺. Predicted ESI-MS data for the related compound 5-bromo-7-methoxy-1H-indazole suggests a prominent [M+H]⁺ ion at m/z 226.98146. uni.lu For the N-methylated title compound, the expected [M+H]⁺ would be correspondingly higher.
GC-MS: This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for volatile and thermally stable compounds like N-methylated indazoles. The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. researchgate.net
Interactive Data Table: Predicted Mass-to-Charge Ratios for Adducts of 5-Bromo-7-methoxy-1H-indazole
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.98146 |
| [M+Na]⁺ | 248.96340 |
| [M-H]⁻ | 224.96690 |
Note: This data is for the related compound 5-bromo-7-methoxy-1H-indazole and is sourced from PubChemLite. uni.lu The N-methylated compound will have a higher molecular weight.
The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. For this compound, the molecular ion peak would be expected to be prominent. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by 2 Da would be observed for all bromine-containing fragments.
Likely fragmentation pathways would involve the loss of small, stable molecules or radicals. Common fragmentations could include:
Loss of a methyl radical (•CH₃) from the methoxy or N-methyl group.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.
Cleavage of the pyrazole ring.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule and their connectivity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Fingerprint Analysis for Functional Group Identification
No published data available.
Electronic Transitions and Chromophore Characterization
No published data available.
X-ray Crystallography and Solid-State Structural Investigations
Single Crystal Growth and Diffraction Data Collection
No published data available.
Molecular Geometry and Bond Parameters in the Crystalline State
No published data available.
Supramolecular Architecture and Intermolecular Interactions
No published data available.
Computational Chemistry and Molecular Modeling Studies of 5 Bromo 7 Methoxy 1 Methyl 1h Indazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic characteristics and reactivity of a molecule. researchgate.net For 5-Bromo-7-methoxy-1-methyl-1H-indazole, these computational methods provide a lens to understand the influence of its substituent groups—bromo, methoxy (B1213986), and methyl—on the indazole core.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. researchgate.net Theoretical calculations, often employing methods like B3LYP with a basis set such as 6-31+G*, are used to optimize the molecular geometry and predict various electronic parameters. researchgate.netbohrium.com The introduction of a bromine atom at the C5 position, a methoxy group at C7, and a methyl group at N1 significantly modulates the electron distribution across the indazole ring.
The bromine atom, being electronegative, is expected to draw electron density, while the methoxy group, with its lone pairs on the oxygen atom, can donate electron density through resonance. The N-methylation not only influences the electronic environment but also the conformational possibilities of the molecule. nih.gov
Table 1: Calculated Ground State Properties of this compound (Estimated)
| Property | Estimated Value |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| Total Energy (Hartree) | -3350 to -3450 |
| Point Group | C1 |
Note: The values in this table are estimations based on general principles of computational chemistry and data from related substituted indazole compounds. They are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
For this compound, the HOMO is anticipated to be distributed primarily over the electron-rich methoxy-substituted benzene (B151609) ring and the pyrazole (B372694) ring. Conversely, the LUMO is likely to have significant contributions from the bromo-substituted carbon and the pyrazole ring, regions that can accept electron density. The precise energies of these orbitals determine the molecule's behavior as an electron donor or acceptor.
Table 2: Estimated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 4.0 |
Note: These values are theoretical estimations derived from trends observed in similar substituted indazole systems and are for illustrative purposes.
Electrostatic Potential Surface (ESP) Mapping
The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. deeporigin.comlibretexts.org It is a valuable tool for predicting intermolecular interactions, as it highlights regions of positive and negative electrostatic potential. deeporigin.com In an ESP map, areas of negative potential (typically colored red) indicate regions that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors.
For this compound, the ESP map would likely show a region of significant negative potential around the oxygen atom of the methoxy group and the nitrogen atom at the 2-position of the indazole ring. The hydrogen atoms of the methyl group and the region around the bromine atom might exhibit a more positive or neutral potential. nih.gov
Conformational Analysis and Molecular Dynamics (MD) Simulations
Understanding the three-dimensional structure and flexibility of a molecule is crucial for comprehending its biological activity and interactions.
Exploration of Low-Energy Conformers
Table 3: Key Dihedral Angles for a Low-Energy Conformer of this compound (Estimated)
| Dihedral Angle | Estimated Value (degrees) |
| C6-C7-O-CH3 | 0 ± 20 or 180 ± 20 |
| C7-N1-C(methyl)-H | Staggered conformations |
Note: These values represent plausible dihedral angles for a stable conformer and are based on general principles of conformational analysis of similar molecules.
Dynamic Behavior and Flexibility in Solution
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of a molecule in a solvent environment over time. nih.govnih.gov By simulating the molecule's movements in a box of solvent molecules (e.g., water or DMSO), one can observe how the molecule flexes and how its conformation changes. tum.de
For this compound, MD simulations would likely reveal fluctuations in the dihedral angles associated with the methoxy and methyl groups. The solvent environment can influence the preferred conformations through hydrogen bonding and other non-covalent interactions. tum.de The flexibility of these substituent groups could be important for the molecule's ability to adapt its shape to fit into a biological target, such as an enzyme's active site.
Molecular Docking and Ligand-Target Interaction Prediction (Preclinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in preclinical drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
The indazole core is a recognized "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, which are a major class of biological targets in cancer therapy. mdpi.com Studies on various indazole derivatives have shown that the nitrogen atoms of the pyrazole ring are key to this interaction. For instance, in models targeting Fibroblast Growth Factor Receptor (FGFR) kinases, the indazole N-2 atom can form a hydrogen bond with the backbone NH of key amino acid residues like Alanine. nih.gov Similarly, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), indazole derivatives form stabilizing hydrogen bonds and π-π stacking interactions within the kinase's active site. nih.gov
For this compound, a predicted binding mode with a target like a tyrosine kinase would likely involve:
Indazole Core Interaction : The indazole ring system would anchor the molecule in the ATP-binding pocket of the kinase.
Substituent Influence : The 1-methyl group prevents the N-1 atom from acting as a hydrogen bond donor, which can influence the molecule's orientation compared to 1H-indazoles. The 7-methoxy group could form additional hydrogen bonds or have steric effects that influence binding. nih.gov The 5-bromo group can participate in halogen bonding and occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Interactions are typically visualized using software like Biovia Discovery Studio or UCSF Chimera, which can generate 2D and 3D diagrams of the predicted ligand-receptor complex. researchgate.netbiotech-asia.org
Scoring functions are used in molecular docking programs to estimate the binding affinity between a ligand and its target, typically expressed in kcal/mol. Lower negative values indicate stronger predicted binding. Computational studies on indazole derivatives targeting kinases have reported significant binding energies. For example, docking studies against VEGFR-2 showed binding energies for novel indazole scaffolds ranging from -6.88 kcal/mol to -7.39 kcal/mol. biotech-asia.orgbiotech-asia.org Another study on indazole derivatives as anti-inflammatory agents targeting the COX-2 enzyme reported binding scores as high as -9.11 kcal/mol. researchgate.net
The binding affinity for this compound would be calculated using a scoring function within a program like AutoDock. researchgate.netbiotech-asia.org The estimated affinity would depend on the specific biological target being modeled. The process involves preparing the protein and ligand files, defining a grid box around the active site, and running the docking simulation to generate various binding poses, each with a calculated score. researchgate.net
Table 1: Example Binding Affinity Data for Related Indazole Scaffolds
| Compound Class | Target Protein | Docking Score (kcal/mol) | Software/Function | Citation |
|---|---|---|---|---|
| Indazole Scaffolds | VEGFR-2 (4AGD) | -6.99 | AutoDock 4.2 | biotech-asia.orgbiotech-asia.org |
| Indazole Scaffolds | VEGFR-2 (4AG8) | -7.39 | AutoDock 4.2 | biotech-asia.orgbiotech-asia.org |
This table shows data for related indazole compounds to illustrate the range of predicted binding affinities, not for this compound itself.
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to have a specific biological activity. For indazole scaffolds, particularly as kinase inhibitors, pharmacophore models have been developed to guide the design of new, potent compounds. nih.govnih.gov
A common pharmacophore model for an indazole-based kinase inhibitor might include:
One or more hydrogen bond acceptors (e.g., the indazole nitrogen atoms).
Aromatic rings for π-π stacking interactions.
Hydrophobic features that can occupy specific pockets in the enzyme's active site.
For example, a five-point pharmacophore hypothesis was generated for indazole derivatives acting as HIF-1α inhibitors, which can be used to design new molecules with potentially higher potency. nih.gov The structure of this compound fits such a model, with its indazole core providing the aromatic and hydrogen-bonding features, and the bromo and methoxy groups serving as additional hydrophobic or hydrogen-bonding elements.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Property Prediction
QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.
The first step in a QSAR study is to calculate molecular descriptors that quantify the physicochemical properties of the molecule. For this compound, these descriptors can be calculated using cheminformatics software or predicted from its known structure. uni.lu Key descriptors include those related to steric, electronic, and hydrophobic properties.
Table 2: Predicted Physicochemical Properties for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrN₂O | Calculated |
| Molecular Weight | 241.09 g/mol | Calculated |
| XlogP (Hydrophobicity) | 2.6 | uni.lu |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
These descriptors, among many others, would be used as the independent variables in developing a QSAR model. researchgate.net
Once descriptors are calculated for a series of related indazole compounds with known biological activity (e.g., IC₅₀ values), statistical methods like Multiple Linear Regression (MLR) are used to build a predictive model. researchgate.net The resulting QSAR equation correlates the descriptors with the activity.
For example, a study on indazole derivatives as HIF-1α inhibitors successfully developed 3D-QSAR models that provided a structural framework for designing new inhibitors. nih.gov The steric and electrostatic contour maps from such a model can indicate where bulky, electron-donating, or electron-withdrawing groups would increase or decrease activity.
If a QSAR model for a relevant biological endpoint (e.g., inhibition of a specific kinase) were available, the descriptors for this compound (from Table 2) could be input into the model to predict its activity. This in silico prediction helps prioritize which compounds should be synthesized and tested in the lab, saving time and resources in the drug discovery pipeline.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Sunitinib |
| Axitinib |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early, preclinical stages, computational, or in silico, methods provide a rapid and cost-effective means of predicting the pharmacokinetic profile of a molecule. These predictive models utilize the physicochemical characteristics of a compound to forecast its behavior within a biological system. For this compound, while direct in silico ADME studies are not extensively published, predictions can be inferred from its structural features and data on closely related analogues.
Physicochemical Properties and Drug-Likeness
A foundational aspect of ADME prediction is the analysis of a molecule's physicochemical properties in the context of established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate specific molecular properties with the likelihood of a compound being orally bioavailable. The key parameters include molecular weight (MW), lipophilicity (expressed as LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).
For the related compound, 5-Bromo-7-methyl-1H-indazole , publicly available data from PubChem provides the following computed properties. nih.gov These values offer a strong indication of the likely properties of this compound, given the structural similarity.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 211.06 g/mol nih.gov | < 500 g/mol | Yes |
| XlogP | 2.6 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 nih.gov | ≤ 10 | Yes |
Based on this analysis of a closely related analogue, this compound is predicted to fully comply with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. The substitution of a methyl group with a methoxy group is not expected to significantly alter these fundamental properties to the point of violation.
Absorption and Distribution
Blood-brain barrier (BBB) penetration is a critical consideration for compounds targeting the central nervous system (CNS). For those not intended for CNS action, low BBB penetration is desirable to minimize potential side effects. The prediction of BBB penetration often involves a combination of factors including molecular size, lipophilicity, and the number of hydrogen bonds. Given the predicted LogP value and TPSA of its analogue, this compound may exhibit some degree of BBB penetration, a characteristic that would need to be specifically evaluated in further computational or experimental studies.
Metabolism
The metabolism of a drug candidate is primarily governed by its interaction with metabolic enzymes, most notably the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern.
While specific CYP inhibition predictions for this compound are not available in the public domain, computational studies on other substituted indazoles have shown that this class of compounds can interact with CYP enzymes. ijcrt.org The specific pattern of inhibition would be dependent on the precise substitution pattern on the indazole ring. Therefore, dedicated in silico and subsequent in vitro studies would be necessary to characterize the metabolic profile of this compound and its potential for drug-drug interactions.
Excretion
The route and rate of excretion are the final components of a compound's pharmacokinetic profile. While detailed in silico prediction of excretion pathways is complex, some general assumptions can be made based on the compound's properties. Given its moderate lipophilicity and the presence of nitrogen and oxygen atoms that can be sites for phase II conjugation reactions, it is plausible that this compound and its metabolites would be eliminated through a combination of renal and hepatic pathways.
Investigation of Biological Activities and Mechanistic Pathways of 5 Bromo 7 Methoxy 1 Methyl 1h Indazole in Vitro and Preclinical Models Only
Structure-Activity Relationship (SAR) Studies on Indazole Derivatives
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govrsc.org Structure-activity relationship (SAR) studies on various indazole analogs provide valuable insights into how modifications to the core structure can influence their therapeutic potential.
Impact of Substituent Modifications on Biological Potency
Substituent modifications on the indazole ring play a crucial role in determining the biological potency of these compounds. For instance, in the context of kinase inhibition, the type and position of substituents can dictate the selectivity and efficacy of the inhibitor. rsc.orgnih.gov The introduction of different groups at various positions of the indazole scaffold allows for the exploration of interactions with different regions of the ATP binding site of kinases, potentially enhancing inhibitory activity. nih.gov
In a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides investigated as glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the nature of the substituent at the 5-position was found to be critical for activity. nih.gov Similarly, for indazole derivatives targeting Aurora kinases, substitutions at various positions led to compounds with dual or selective inhibitory profiles. nih.gov
The presence of a bromine atom, such as in 5-Bromo-7-methoxy-1-methyl-1H-indazole, is a common feature in many biologically active compounds. In a study on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as α-glucosidase inhibitors, a 4-bromo derivative exhibited the most potent activity, suggesting that halogen substitution can significantly enhance biological efficacy. nih.gov
The N-methylation of the indazole ring, as seen in this compound, is another important modification. N-alkylation can influence the compound's physicochemical properties and its binding to biological targets. nih.gov For example, in a series of indazole-based Rho-kinase inhibitors, the N-substituent played a role in the compound's interaction with the target enzyme. nih.gov
Regioselective Effects of Halogen and Methoxy (B1213986) Substitution
The position of halogen and methoxy groups on the indazole ring has a profound effect on the molecule's electronic properties and its ability to interact with biological targets. The regioselectivity of these substitutions is a key factor in determining the compound's activity.
Halogenation of the indazole ring can significantly alter the biological properties of the molecule. nih.govrsc.org For example, in a series of 2H-indazoles, the presence of electron-withdrawing groups like fluorine or chlorine was compatible with certain reaction conditions, leading to the formation of desired products in good yields. nih.govrsc.org The position of the halogen can also influence the molecule's ability to form halogen bonds, which are important interactions in ligand-protein binding.
The methoxy group is another common substituent in many active pharmaceutical ingredients. In a study on indazole–pyrimidine-based VEGFR-2 inhibitors, the presence of a methoxy derivative led to an increase in potency compared to alkyl or halogen-substituted analogs. nih.gov However, in other cases, such as the halogenation of 2-substituted indazoles, the presence of a methoxy group resulted in incomplete conversion of the starting material, indicating that its electronic effects can be complex. nih.govrsc.org
The regioselective N-alkylation of the indazole scaffold is also influenced by the substituents present on the ring. nih.gov For instance, the presence of electron-withdrawing groups at the C-7 position can favor N-2 regioselectivity. nih.gov The interplay between the electronic effects of the bromo and methoxy groups in this compound would therefore be a critical determinant of its chemical reactivity and biological activity.
Target Identification and Biochemical Mechanism of Action (In Vitro)
While direct experimental data for this compound is limited, studies on related substituted indazoles suggest several potential biological targets and mechanisms of action.
Enzyme Inhibition Assays and Kinetic Characterization (e.g., α-glucosidase, kinases)
Indazole derivatives have been widely investigated as inhibitors of various enzymes, particularly kinases and α-glucosidase. rsc.orgnih.govpatsnap.com
Kinase Inhibition: The indazole scaffold is a well-established pharmacophore for kinase inhibitors. rsc.orgnih.govpatsnap.com Numerous indazole derivatives have shown potent inhibitory activity against a range of kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAK), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govpatsnap.com For example, 5-substituted indazoles have been identified as effective kinase inhibitors, with the potential for selective inhibition of specific kinases. patsnap.com The mechanism of action often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. nih.gov
α-Glucosidase Inhibition: Several studies have highlighted the potential of indazole derivatives as α-glucosidase inhibitors, which are important therapeutic targets for the management of type 2 diabetes. nih.govnih.gov These compounds act by delaying the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. nih.gov The inhibitory activity of these compounds is often evaluated using in vitro enzyme assays, and kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive). nih.gov A recent study on acridine (B1665455) derivatives linked to triazoles demonstrated that methoxy and chloro substitutions can contribute to strong interactions with the α-glucosidase binding site. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 5-Substituted Indazoles | GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim 1, nek 2 | Showed inhibitory activity against a range of kinases, with some compounds exhibiting selectivity. | patsnap.com |
| Indazole-Pyrimidine Derivatives | VEGFR-2 | Methoxy-substituted derivatives showed increased potency compared to alkyl or halogen-substituted analogs. | nih.gov |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | α-Glucosidase | A 4-bromo derivative was the most potent inhibitor in the series. | nih.gov |
| 6-chloro-2-methoxyacridine-triazole derivatives | α-Glucosidase | Competitive inhibition observed, with methoxy and chloro groups contributing to binding. | nih.gov |
Receptor Binding Studies and Functional Assays
While much of the research on indazoles has focused on enzyme inhibition, some studies have explored their interactions with G-protein coupled receptors (GPCRs). For instance, certain indazole derivatives have been investigated as antagonists for the calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. However, specific receptor binding data for this compound is not currently available in the public domain.
Protein Interaction Profiling and Target Deconvolution
For novel compounds like this compound, identifying the specific molecular targets is a critical step in understanding their mechanism of action. Target deconvolution techniques, which aim to identify the binding partners of a small molecule, are essential in modern drug discovery. nih.gov These methods can range from affinity chromatography-mass spectrometry to computational approaches like in silico target prediction. nih.gov
Cellular Biological Activities (In Vitro Cell Line Studies)
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
There are no available scientific studies that have evaluated the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. Consequently, there is no data, such as IC₅₀ values, to report or include in a data table.
Modulation of Cell Signaling Pathways (e.g., apoptosis, cell cycle)
No research has been published detailing the effects of this compound on cell signaling pathways. There is no information on whether this compound can induce apoptosis, cause cell cycle arrest, or modulate the activity of any relevant signaling proteins.
Pharmacological Evaluation in Preclinical Animal Models (Excluding Dosage, Safety, or Clinical Data)
Proof-of-Concept Efficacy Studies in Disease Models (e.g., rodent models)
There is no published evidence of this compound having been evaluated in any preclinical animal models for proof-of-concept efficacy in any disease state.
Pharmacodynamic Biomarker Analysis in Animal Systems
Consistent with the lack of preclinical efficacy studies, no investigations into the pharmacodynamic effects or biomarker modulation by this compound in animal systems have been reported in the scientific literature.
Metabolite Identification and Pharmacokinetics in Animal Models
The metabolic fate and pharmacokinetic profile of a compound are critical for understanding its potential as a therapeutic agent. While specific studies on the metabolism and pharmacokinetics of this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related indazole derivatives. The metabolic stability and pharmacokinetic properties of indazole-containing compounds are often superior to their indole (B1671886) bioisosteres, exhibiting improved plasma clearance and oral bioavailability. acs.orgnih.gov
Research into analogous compounds, such as the 5-bromo-indazole analog VU6067416, has provided valuable preclinical pharmacokinetic data. acs.orgnih.gov In vitro assays using liver microsomes from different species, including humans, rats, and mice, are commonly employed to predict hepatic clearance. For instance, VU6067416 demonstrated low predicted hepatic clearance in human microsomes, while higher turnover rates were observed in rodent species. acs.orgnih.gov This species-specific difference is a crucial consideration when extrapolating preclinical data to humans.
Furthermore, plasma protein binding and the potential for brain penetration are key pharmacokinetic parameters. A high fraction of the drug unbound in plasma (fu) is available to exert its pharmacological effect and to be metabolized and eliminated. VU6067416 was found to have a high fraction unbound in the plasma of various species. acs.orgnih.gov Additionally, its low predicted P-glycoprotein (P-gp) efflux suggests a high potential for crossing the blood-brain barrier. acs.orgnih.gov
Table 1: In Vitro Pharmacokinetic Profile of a Structurally Related 5-Bromo-Indazole Analog (VU6067416)
| Parameter | Human | Rat | Mouse |
|---|---|---|---|
| Hepatic Clearance (CLhep) | Low Predicted | Higher Turnover | Higher Turnover |
| Fraction Unbound in Plasma (fu) | High | High | High |
| P-gp Efflux Prediction | Low | Not Determined | Not Determined |
Data sourced from studies on a related 5-bromo-indazole analog, VU6067416. acs.orgnih.gov
Metabolite identification studies on other 5-bromo-indazole derivatives have shown that the bromine atom on the indazole ring often remains intact throughout metabolic processes. researchgate.net Common metabolic transformations for indazole-containing compounds include oxidation and glucuronidation. researchgate.net The general metabolic pathway for indoles, which are structurally similar to indazoles, involves oxidation at various positions on the ring system, potentially leading to the formation of hydroxylated metabolites that can then undergo further conjugation reactions. nih.gov
Based on these general principles, the metabolism of this compound in animal models would likely involve O-demethylation of the methoxy group, hydroxylation on the indazole ring or methyl group, and subsequent glucuronide or sulfate (B86663) conjugation. The presence of the bromine atom is expected to influence the metabolic profile, potentially directing metabolism to other sites on the molecule.
Future Directions and Emerging Research Avenues for 5 Bromo 7 Methoxy 1 Methyl 1h Indazole in Academic Research
Advancing 5-Bromo-7-methoxy-1-methyl-1H-indazole as a Chemical Probeiitbbs.ac.in
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of this compound into a chemical probe represents a significant research direction. Its core structure can serve as a scaffold to which functional moieties are attached, enabling the investigation of biological processes with high precision. The journey from a fragment-like molecule to a selective chemical probe involves iterative design, synthesis, and biological testing to achieve high potency and selectivity for a target of interest. nih.gov
Development of Derivatized Probes for Biological Systems
The bromine atom at the 5-position is a key feature of this compound, serving as a versatile synthetic handle for creating derivatized probes. This position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the strategic introduction of different functional groups. These modifications can transform the parent molecule into sophisticated tools for chemical biology research.
Potential derivatizations could include:
Affinity-based probes: Introduction of a biotin (B1667282) tag would allow for the isolation and identification of protein targets through pull-down assays followed by mass spectrometry.
Fluorescent probes: Attachment of a fluorophore would enable the visualization of the molecule's distribution within cells and tissues using advanced microscopy techniques.
Photoaffinity labels: Incorporation of a photoreactive group, such as an azide (B81097) or diazirine, would allow for the formation of a covalent bond with the target protein upon UV irradiation, facilitating definitive target identification.
| Probe Type | Functional Group to Introduce (at C5-position) | Application | Example Technique |
|---|---|---|---|
| Affinity-Based Probe | Biotin, Desthiobiotin | Target isolation and identification | Affinity Purification, Western Blot |
| Fluorescent Probe | Fluorescein, Rhodamine, BODIPY | Cellular imaging and localization studies | Confocal Microscopy, Flow Cytometry |
| Photoaffinity Label | Azide, Diazirine, Benzophenone | Covalent labeling for target identification | Photo-crosslinking, Mass Spectrometry |
Applications in Mechanistic Biology and Target Validation
Once developed, derivatized probes of this compound can be powerful tools for mechanistic biology. By interacting selectively with a target protein, these probes can help validate whether that protein is a viable target for therapeutic intervention. For instance, a probe could be used to confirm that inhibiting a specific enzyme or receptor produces a desired cellular effect. Furthermore, these tools can help elucidate complex biological pathways by identifying the binding partners of the probe-labeled protein, providing a deeper understanding of its function and interactions within the cellular network. The use of such probes is critical in the early stages of drug discovery to build confidence in a chosen biological target before committing resources to a full-scale drug development program. nih.gov
Optimization Strategies for Lead Compound Development (Preclinical Context)benthamscience.com
Should this compound be identified as a "hit" in a screening campaign—for example, as an inhibitor of a protein kinase or a modulator of an ion channel—it would become a valuable starting point for lead compound development. The process of optimizing a hit into a preclinical candidate involves systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Rational Design of Next-Generation Indazole Analogs
Rational drug design relies on understanding the structure-activity relationship (SAR) to make informed modifications to a lead compound. nih.gov For this compound, this would involve creating a library of analogs where each part of the molecule is systematically altered. Computational methods, such as Density Functional Theory (DFT) calculations and molecular docking simulations, can predict how structural changes might affect binding to a target protein. iitbbs.ac.in This in silico analysis guides the synthesis of the most promising analogs, saving time and resources. semanticscholar.org
Key modifications for SAR exploration could include:
Varying the 7-position substituent: Replacing the methoxy (B1213986) group with other small electron-donating or electron-withdrawing groups to probe electronic and steric requirements.
Modifying the 1-position substituent: Replacing the methyl group with other alkyl or aryl groups to explore its impact on binding and metabolic stability.
Exploring alternatives to the 5-bromo group: Replacing the bromine with other halogens or functional groups to fine-tune interactions within the target's binding pocket, potentially forming halogen bonds. nih.govacs.org
| Position | Original Group | Potential Modifications | Objective of Modification |
|---|---|---|---|
| C5 | -Br | -Cl, -F, -CN, -Aryl, -Alkynyl | Improve potency, explore halogen bonding, add vectors for synthesis. |
| C7 | -OCH3 | -H, -OH, -OCF3, -CH3 | Modulate solubility, metabolic stability, and electronic properties. |
| N1 | -CH3 | -H, -Ethyl, -Cyclopropyl, -Phenyl | Alter binding orientation, improve pharmacokinetic profile. |
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the optimization process, rational design is often paired with combinatorial chemistry and high-throughput screening (HTS). benthamscience.com Combinatorial chemistry allows for the rapid, parallel synthesis of a large library of analogs based on the this compound scaffold. j-morphology.com This library can then be rapidly tested for activity against the biological target using automated HTS assays. nih.gov The integration of virtual screening to prioritize compounds for synthesis, followed by combinatorial synthesis and HTS, creates a powerful and efficient workflow for identifying lead compounds with enhanced properties. nih.gov This integrated approach maximizes the output of drug discovery efforts and increases the probability of success in identifying promising preclinical candidates. nih.gov
Contribution to the Broader Heterocyclic Chemistry Landscapenih.goviitbbs.ac.innih.govbenthamscience.com
Research into this compound and its derivatives contributes valuable knowledge to the broader field of heterocyclic chemistry. The indazole core is a privileged scaffold in medicinal chemistry, known to act as an effective bioisostere for the indole (B1671886) nucleus, often conferring superior properties such as improved metabolic stability and oral bioavailability. nih.govacs.orgsemanticscholar.org
Studies on this specific compound can:
Expand Synthetic Methodologies: Developing novel and efficient routes to synthesize this compound and its analogs can provide new tools for chemists working with related structures. nih.gov
Enrich Structure-Activity Relationship (SAR) Databases: Each new analog synthesized and tested adds a data point to the collective understanding of how indazole substitution patterns influence biological activity. This knowledge can inform future drug design projects targeting various diseases.
Serve as a Building Block: The compound itself can be used as a key intermediate or building block for the synthesis of more complex molecules with potential applications in materials science or as pharmaceutical agents.
By exploring the chemistry and biological potential of this compound, the scientific community not only opens up new avenues for targeted probe and drug development but also enhances the fundamental understanding of heterocyclic compounds, which are cornerstones of modern medicinal chemistry.
Insights into Indazole Reactivity and Synthesis Methodologies
The study of this compound offers a window into the nuanced reactivity of the indazole core. The electronic properties of its substituents—the electron-withdrawing bromine atom at the C5 position and the electron-donating methoxy group at C7—create a unique chemical environment.
Synthesis: The synthesis of substituted indazoles often involves multi-step processes starting from readily available precursors. For related compounds like 7-methoxy-1H-indazole, a common route involves the ring closure of a substituted aniline (B41778), such as 2-methoxy-6-methylaniline. A plausible synthetic pathway for this compound would likely begin with a brominated and methoxylated aniline derivative, followed by diazotization and cyclization to form the indazole ring, and subsequent N-methylation. For instance, the synthesis of the related 7-Bromo-5-methoxy-1H-indazole starts from 4-methoxy-2-methyl aniline, which is first brominated and then undergoes cyclization. guidechem.com
Inspiration for Novel Scaffold Design
The true potential of this compound lies in its role as a foundational scaffold for constructing more complex molecules. In drug discovery, the indazole core is present in several FDA-approved drugs, highlighting its clinical significance. researchgate.net
By leveraging the reactivity of the C5-bromo position, researchers can use this compound as a versatile building block. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors, a class of drugs often used in oncology. nih.govnih.gov The general strategy involves using the indazole as a core structure and appending different functional groups to target the specific binding pockets of enzymes. The development of novel 1H-indazole derivatives as inhibitors for targets like Apoptosis signal-regulating kinase 1 (ASK1) demonstrates this approach. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of pharmacological properties to enhance potency and selectivity. nih.gov
Interdisciplinary Research Opportunities
The unique properties of the indazole ring system open doors to research beyond traditional organic and medicinal chemistry.
Application in Materials Science or Catalyst Development
While direct applications of this compound in materials science are not yet documented, the broader indazole class shows significant promise. The fused aromatic system of indazoles provides rigidity and favorable photophysical properties. benthamdirect.combohrium.com Functionalized indazoles have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The tunable electronic properties of the indazole ring, modified through substituents like bromo and methoxy groups, could be exploited to develop new materials with specific optical or electronic characteristics.
In catalysis, indazole derivatives can act as ligands for transition metals. The nitrogen atoms in the pyrazole (B372694) ring can coordinate with metal centers, creating catalysts for various organic transformations. The development of N-heterocyclic carbenes from indazole (indazol-3-ylidenes) is a particularly active area of research. capes.gov.br Exploring the potential of this compound and its derivatives as ligands could lead to the discovery of novel catalysts with enhanced stability or reactivity.
Integration of Artificial Intelligence and Machine Learning in Indazole Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. nih.gov These computational tools can be applied to indazole research in several ways:
Predictive Modeling: AI/ML models can be trained on existing datasets of indazole derivatives to predict biological activity, toxicity, or physicochemical properties. mdpi.comresearchgate.net For a compound like this compound, these models could predict its potential as a drug candidate before extensive laboratory synthesis and testing are undertaken.
De Novo Design: Generative AI models can design entirely new indazole-based molecules with desired properties. youtube.com By providing the model with a target protein structure and desired activity profile, it can generate novel chemical structures for synthesis. This approach could rapidly expand the chemical space around the this compound scaffold.
Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes. This would be invaluable for planning the efficient synthesis of derivatives from the starting compound, saving time and resources in the lab.
The integration of AI and ML offers a powerful strategy to accelerate the discovery and development of new indazole-based compounds for a wide range of applications. nih.govmdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-methoxy-1H-indazole |
| 2-methoxy-6-methylaniline |
| 7-Bromo-5-methoxy-1H-indazole |
| 4-methoxy-2-methyl aniline |
| 5-bromo-1-methyl-1H-indazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
